3-(2-Bromophenyl)-5-(3-chlorophenyl)-1,2,4-oxadiazole
Overview
Description
3-(2-Bromophenyl)-5-(3-chlorophenyl)-1,2,4-oxadiazole is a heterocyclic compound that belongs to the oxadiazole family This compound is characterized by the presence of a five-membered ring containing two nitrogen atoms, one oxygen atom, and two carbon atoms
Scientific Research Applications
3-(2-Bromophenyl)-5-(3-chlorophenyl)-1,2,4-oxadiazole has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound is used in the production of advanced materials, such as polymers and dyes.
Safety and Hazards
Future Directions
While specific future directions for 3-(2-Bromophenyl)-5-(3-chlorophenyl)-1,2,4-oxadiazole are not mentioned in the search results, research into similar compounds, such as borinic acids, continues to be a vibrant field, with applications in cross-coupling reactions, catalysis, medicinal chemistry, polymer, or optoelectronics materials .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromophenyl)-5-(3-chlorophenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-bromoaniline with 3-chlorobenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate undergoes cyclization with the help of a dehydrating agent like phosphorus oxychloride to form the desired oxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
3-(2-Bromophenyl)-5-(3-chlorophenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The oxadiazole ring can participate in redox reactions, leading to the formation of different oxidation states.
Coupling Reactions: The compound can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace the halogen atoms.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield derivatives with different functional groups, while oxidation and reduction can lead to various oxidized or reduced forms of the compound.
Mechanism of Action
The mechanism of action of 3-(2-Bromophenyl)-5-(3-chlorophenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The presence of the bromine and chlorine atoms can influence its binding affinity and selectivity towards certain enzymes or receptors. The oxadiazole ring can also participate in hydrogen bonding and other non-covalent interactions, contributing to its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Bromophenyl)-5-(4-chlorophenyl)-1,2,4-oxadiazole
- 3-(2-Bromophenyl)-5-(3-fluorophenyl)-1,2,4-oxadiazole
- 3-(2-Bromophenyl)-5-(3-methylphenyl)-1,2,4-oxadiazole
Uniqueness
3-(2-Bromophenyl)-5-(3-chlorophenyl)-1,2,4-oxadiazole is unique due to the specific positioning of the bromine and chlorine atoms on the phenyl rings. This arrangement can influence its chemical reactivity and biological activity, making it distinct from other similar compounds. The combination of these substituents with the oxadiazole ring provides a versatile scaffold for the development of new materials and bioactive molecules.
Properties
IUPAC Name |
3-(2-bromophenyl)-5-(3-chlorophenyl)-1,2,4-oxadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8BrClN2O/c15-12-7-2-1-6-11(12)13-17-14(19-18-13)9-4-3-5-10(16)8-9/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWRHRDZBLZWKSE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NOC(=N2)C3=CC(=CC=C3)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8BrClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10674498 | |
Record name | 3-(2-Bromophenyl)-5-(3-chlorophenyl)-1,2,4-oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10674498 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1033201-83-0 | |
Record name | 3-(2-Bromophenyl)-5-(3-chlorophenyl)-1,2,4-oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10674498 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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